molecular formula C18H17N3O B250238 N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide

Numéro de catalogue: B250238
Poids moléculaire: 291.3 g/mol
Clé InChI: XINPJZVAYFSNBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DPA-714, is a novel ligand that is used in the imaging of neuroinflammation. It is a selective ligand for the translocator protein (TSPO), which is upregulated during neuroinflammation. DPA-714 has shown potential in the diagnosis and monitoring of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.

Mécanisme D'action

The mechanism of action of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide involves its binding to TSPO. TSPO is a mitochondrial protein that is involved in the transport of cholesterol into the mitochondria for steroidogenesis. TSPO is also upregulated in activated microglia and astrocytes during neuroinflammation. The binding of this compound to TSPO can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated microglia and astrocytes. In vivo studies have shown that this compound can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide is its selectivity for TSPO. This allows for the specific imaging of neuroinflammation without interference from other proteins or structures. This compound is also non-toxic and has a low affinity for the P-glycoprotein efflux transporter, which can limit its brain penetration. However, one of the limitations of this compound is its relatively low affinity for TSPO compared to other ligands such as PBR28 and PK11195. This can result in lower signal-to-noise ratios and reduced sensitivity in PET imaging.

Orientations Futures

There are several future directions for the use of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide in scientific research. One direction is the development of more potent and selective TSPO ligands that can improve the sensitivity and specificity of PET imaging. Another direction is the investigation of the role of neuroinflammation in other neurological disorders such as epilepsy and autism spectrum disorder. This compound may also have potential therapeutic applications in the treatment of neuroinflammatory diseases. Finally, the use of this compound in combination with other imaging modalities such as magnetic resonance imaging (MRI) and optical imaging may provide a more comprehensive understanding of neuroinflammation in vivo.

Méthodes De Synthèse

The synthesis of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to this compound by reacting it with benzoyl chloride. The final product is purified by column chromatography or recrystallization. The yield of the synthesis is typically around 50%.

Applications De Recherche Scientifique

N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential use in the imaging of neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, and its detection and monitoring are crucial for the diagnosis and treatment of these diseases. This compound is a selective ligand for TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammation. The binding of this compound to TSPO can be detected by positron emission tomography (PET) imaging, allowing for the visualization and quantification of neuroinflammation in vivo.

Propriétés

Formule moléculaire

C18H17N3O

Poids moléculaire

291.3 g/mol

Nom IUPAC

N-(2,6-dimethylphenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C18H17N3O/c1-13-5-3-6-14(2)17(13)20-18(22)15-7-9-16(10-8-15)21-12-4-11-19-21/h3-12H,1-2H3,(H,20,22)

Clé InChI

XINPJZVAYFSNBL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

SMILES canonique

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.